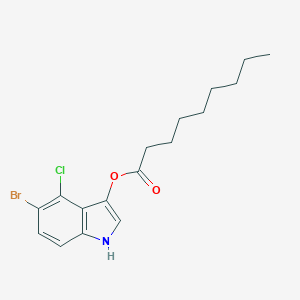

5-Bromo-4-chloro-1H-indol-3-yl nonanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-1H-indol-3-yl nonanoate: is a fluorescent substrate used primarily for enzyme detection. This compound reacts with various enzymes to produce a fluorescent product, making it a valuable tool in biochemical assays . It has shown activity against enzymes such as β-galactosidase, α-chymotrypsin, and β-glucuronidase .

Vorbereitungsmethoden

The synthesis of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate typically involves the following steps:

Synthesis of the Indole Precursor: The indole ring is synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.

Halogenation: The indole precursor undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 4 positions, respectively.

Esterification: The halogenated indole is then esterified with nonanoic acid to form this compound.

Analyse Chemischer Reaktionen

5-Bromo-4-chloro-1H-indol-3-yl nonanoate undergoes several types of chemical reactions:

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Fluorescent Substrate for Enzyme Detection

- 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is primarily used as a substrate in enzyme assays. It reacts with various enzymes to produce measurable fluorescence, making it valuable for studying enzyme kinetics and mechanisms .

- This property allows researchers to conduct high-throughput screening assays where rapid detection of enzyme activity is crucial.

-

Biochemical Research

- The compound is employed in biochemical studies to investigate enzyme interactions. Its halogenated structure may influence binding affinity and specificity towards different enzymes, facilitating detailed interaction studies.

- It has shown effectiveness in detecting protease and phosphatase activities, which are critical in various biological processes.

-

Histochemical Staining

- In plant biology, it is utilized for tissue localization studies, particularly in identifying GUS (β-glucuronidase) expression in specific plant tissues. This application aids in understanding gene expression patterns within plants.

-

Bacterial Identification

- The compound can be used for bacterial detection through the formation of blue colonies, confirming the presence of β-glucuronidase in bacterial cultures. This application is essential in microbiological research and diagnostics.

-

Potential Therapeutic Applications

- Preliminary studies suggest that compounds similar to this compound may exhibit antiviral, anticancer, and antimicrobial properties, warranting further investigation into their therapeutic potential.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate involves its interaction with specific enzymes. When the compound is exposed to enzymes like β-galactosidase, α-chymotrypsin, and β-glucuronidase, it undergoes enzymatic hydrolysis to produce a fluorescent product . This fluorescence can be measured to determine the activity of the enzyme, making it a valuable tool in various assays .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-4-chloro-1H-indol-3-yl nonanoate is unique due to its specific halogenation pattern and ester group, which confer distinct properties compared to other indole derivatives. Similar compounds include:

5-Bromo-4-chloro-3-indolyl nonanoate: This compound has a similar structure but differs in the position of the ester group.

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: This compound is used as a chromogenic substrate for β-glucuronidase detection.

5-Bromo-4-chloro-3-indolyl phosphate disodium salt: This compound is used in various biochemical assays for enzyme detection.

These compounds share similar applications but differ in their specific chemical properties and the enzymes they target.

Biologische Aktivität

5-Bromo-4-chloro-1H-indol-3-yl nonanoate is an indole derivative notable for its fluorescent properties , primarily utilized as a substrate in enzyme detection assays. Its structural features, including halogen substitution and an ester group, contribute to its unique biochemical interactions, making it a valuable tool in various fields of research, including biochemistry and molecular biology.

The compound's IUPAC name is (5-bromo-4-chloro-1H-indol-3-yl) nonanoate, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C17H21BrClN0₂ |

| Molecular Weight | 353.72 g/mol |

| InChI Key | WLSCZNTXZOTUFQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to undergo enzymatic hydrolysis when interacting with specific enzymes such as β-galactosidase and α-chymotrypsin. This reaction produces a fluorescent product that can be quantitatively measured, facilitating the detection and analysis of enzyme activity.

Applications in Research

This compound has several applications across various scientific disciplines:

- Biochemical Assays : It serves as a fluorescent substrate for detecting enzyme activity, particularly in assays for β-galactosidase and β-glucuronidase .

- Molecular Biology : The compound is employed in gene expression studies to monitor enzyme activity, aiding in the understanding of metabolic pathways.

- Medical Diagnostics : It is utilized in developing diagnostic assays for diseases linked to enzyme dysfunctions .

- Biosensor Development : The compound is also used in creating enzyme-based biosensors, enhancing the sensitivity and specificity of detection methods.

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound in various experimental settings:

- Enzyme Detection : In a study focusing on enzyme kinetics, this compound was shown to provide high sensitivity in detecting β-galactosidase activity, with a detection limit significantly lower than traditional substrates .

- Fluorescent Properties : Research demonstrated that the compound exhibits strong fluorescence upon enzymatic reaction, making it suitable for real-time monitoring of enzymatic processes in living cells .

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare this compound with other related compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl nonanoate | Similar structure; different ester position | Enzyme assays |

| 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt | Chromogenic substrate for β-glucuronidase | Biochemical assays |

| 5-Bromo-4-chloro-3-indolyl phosphate disodium salt | Used for various enzyme detection | Biochemical assays |

Eigenschaften

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) nonanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-15(21)22-14-11-20-13-10-9-12(18)17(19)16(13)14/h9-11,20H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSCZNTXZOTUFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564414 |

Source

|

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-77-3 |

Source

|

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.